molecular formula C8H10ClFN2O2S B2581658 N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411194-66-4

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride

Cat. No.: B2581658
CAS No.: 2411194-66-4
M. Wt: 252.69
InChI Key: KDDVNGCCXHEBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride is an organic compound with a complex structure that includes a chloropyridine ring, an ethyl group, a methylsulfamoyl group, and a fluoride atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-chloropyridine-2-carbaldehyde with ethylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with methylsulfonyl chloride to introduce the methylsulfamoyl group. Finally, the fluoride atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes[][6].

Mechanism of Action

The mechanism of action of N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(5-chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2S/c1-6(12(2)15(10,13)14)8-4-3-7(9)5-11-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDVNGCCXHEBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.